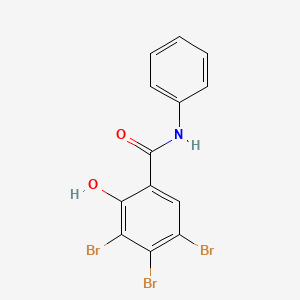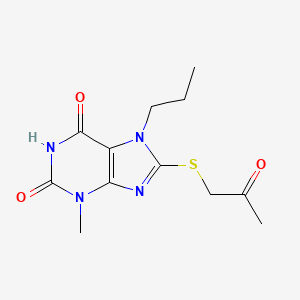
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide is a synthetic organic compound with the molecular formula C13H16Cl3N3OS It is characterized by the presence of a trichloromethyl group, a toluidinocarbothioyl group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide typically involves the reaction of 2,2,2-trichloroethylamine with 2-toluidinocarbothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The final compound is typically purified using techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trichloromethyl and toluidinocarbothioyl groups allows for interactions with various biomolecules, leading to changes in cellular processes. Detailed studies on the molecular targets and pathways involved are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)hexadecanamide
- N-(2,2,2-Trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)dodecanamide
- N-(2,2,2-Trichloro-1-((1-naphthylamino)carbothioyl)amino)ethyl)propanamide
Uniqueness
N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the trichloromethyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis. Additionally, the toluidinocarbothioyl group contributes to its potential biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C13H16Cl3N3OS |
|---|---|
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C13H16Cl3N3OS/c1-3-10(20)18-11(13(14,15)16)19-12(21)17-9-7-5-4-6-8(9)2/h4-7,11H,3H2,1-2H3,(H,18,20)(H2,17,19,21) |
Clave InChI |
YIGMINIPXJMJIF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)




![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)

![(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995294.png)


